An In-depth Technical Guide to the Core Structure of KW-2450 Free Base
An In-depth Technical Guide to the Core Structure of KW-2450 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-2450 is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of KW-2450 free base, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Core Structure and Chemical Properties
KW-2450, in its free base form, is a complex heterocyclic molecule with the chemical formula C28H29N5O3S and a molecular weight of 515.63 g/mol .[1] Its systematic IUPAC name is (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide.[1]
The structure of KW-2450 is characterized by several key functional moieties:
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3-Methylthiophene-2-carboxamide: This core scaffold serves as a key interaction point with the target kinases.
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1H-Indazole Ring: This bicyclic aromatic system is crucial for the molecule's inhibitory activity.
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(E)-vinyl Linker: This rigid linker correctly positions the indazole and phenyl rings for optimal binding.
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Substituted Phenyl Ring: This central ring is further functionalized with a piperazine-containing side chain.
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Piperazine-1-yl)methyl Group with a 2-hydroxyacetyl Moiety: This side chain enhances the molecule's solubility and pharmacokinetic properties.
A 2D representation of the chemical structure of KW-2450 free base is provided below.
| Property | Value | Reference |
| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | [1] |
| Chemical Formula | C28H29N5O3S | [1] |
| Molecular Weight | 515.63 g/mol | [1] |
| CAS Number | 904899-25-8 | [1] |
| SMILES | CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 | [2] |
| InChI Key | HHCSNTXVZDWIGT-CMDGGOBGSA-N | [1] |
Mechanism of Action and Signaling Pathway
KW-2450 functions as a dual inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] These receptors are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4][5] In many types of cancer, the IGF-1R signaling pathway is overactivated, contributing to tumor progression and resistance to therapy.
Upon binding of their ligands (IGF-1, IGF-2, or insulin), IGF-1R and IR undergo a conformational change, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling through two primary pathways:
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PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
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MAPK/ERK Pathway: This pathway is primarily involved in stimulating cell proliferation and growth.
KW-2450 exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R and IR kinases, thereby preventing their phosphorylation and subsequent activation. This blockade of upstream signaling leads to the inhibition of the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in decreased tumor cell proliferation and increased apoptosis.[6] Preclinical studies have demonstrated that KW-2450 effectively reduces the phosphorylation of IGF-1R, IR, Akt, and ERK in cancer cells.[6]
Quantitative Data
The inhibitory activity of KW-2450 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nmol/L) | Reference |
| IGF-1R | 7.39 | [1][6] |
| IR | 5.64 | [1][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MDA-MB-361 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 25-400 nmol/L | |
| BT-474 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 400 nmol/L | |
| MCF-7 | Breast Cancer | Synergistic Growth Inhibition with Letrozole and 4-hydroxytamoxifen | Not Specified | |
| HT-29/GFP | Colon Carcinoma | Inhibition of IGF-1-induced signal transduction | 10-30 nmol/L | [6] |
Table 3: In Vivo Antitumor Activity
| Xenograft Model | Cancer Type | Dose | Effect | Reference |
| HT-29/GFP | Colon Carcinoma | 40 mg/kg | Modest growth inhibitory activity | [1] |
| KMS-12-BM | Multiple Myeloma | 10 mg/kg | Potent growth inhibitory activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of KW-2450.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
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Recombinant human IGF-1R or IR kinase domain
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Substrate peptide (e.g., IGF1Rtide)
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ATP
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KW-2450 (or other test compounds)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well plates
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Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction buffer containing the kinase and substrate.
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Add serial dilutions of KW-2450 to the wells of a 384-well plate.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature.
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Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
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Incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
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Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
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96-well plates
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Cell culture medium
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KW-2450 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KW-2450 and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in cell lysates.
Materials:
-
Cancer cells treated with KW-2450
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Lysis buffer containing protease and phosphatase inhibitors
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SDS-PAGE gels
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Transfer apparatus and PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
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Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
KW-2450 is a promising dual IGF-1R/IR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival has been demonstrated in a range of preclinical models. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies. The continued investigation of KW-2450, particularly in combination with other anticancer agents, may lead to improved therapeutic strategies for various malignancies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. promega.de [promega.de]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
